Methyl 3-cyano-2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

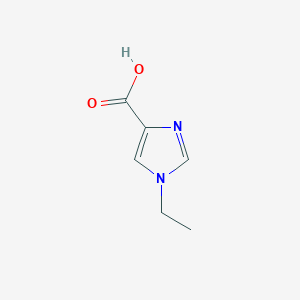

“Methyl 3-cyano-2-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 . It has a molecular weight of 179.15 .

Molecular Structure Analysis

The InChI code for “Methyl 3-cyano-2-fluorobenzoate” is 1S/C9H6FNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 3-cyano-2-fluorobenzoate” is a solid at room temperature . It has a predicted boiling point of 278.4±30.0 °C and a predicted density of 1.27±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Applications :

- Methyl 3-cyano-2-fluorobenzoate is used in various synthesis processes. For instance, it plays a role in the synthesis of Methyl 2-amino-5-fluorobenzoate through reactions like nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid (Yin Jian-zhong, 2010).

Biomedical Research and Imaging :

- This compound is involved in biomedical research, such as in the development of fluorescent sensors for detecting specific ions (e.g., Al3+), with potential applications in bio-imaging and living cell imaging (Xingpei Ye et al., 2014).

Environmental and Microbial Studies :

- Studies have used methyl 3-cyano-2-fluorobenzoate analogues to understand the microbial transformation of compounds in environmental settings. For instance, investigations into the anaerobic transformation of phenol to benzoate have utilized fluorinated analogues to understand the biochemical pathways involved (B. Genthner et al., 1989).

Pharmacological Research :

- It has been utilized in the development and testing of antituberculosis agents. Derivatives of methyl 3-cyano-2-fluorobenzoate, such as 4-fluorobenzoic acid hydrazide derivatives, have been synthesized and evaluated for their antimycobacterial activity (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Material Science and Chemistry :

- In the field of material science, methyl 3-cyano-2-fluorobenzoate derivatives have been used in the design and synthesis of chiral benzoates and fluorobenzoates. These compounds exhibit interesting properties like low melting points and transitions from antiferroelectric to isotropic phases, important for applications in liquid crystal technology (K. Milewska et al., 2015).

Electrochemical Studies :

- The compound has been studied in the context of electrochemical reactions, such as in the analysis of C–F bond cleavages in methylfluorobenzoates. This research is important for understanding the electrochemical behavior of fluorinated organic compounds and their potential applications in various industries (A. Muthukrishnan et al., 2010).

Novel Synthesis Applications :

- Research has been conducted on novel synthesis methods involving methyl 3-cyano-2-fluorobenzoate derivatives, leading to the production of compounds like 4H-1,4-Benzoxazines. These synthesis methods and the resulting products have implications in various fields of chemistry (Noriaki Kudo et al., 1996).

Safety and Hazards

“Methyl 3-cyano-2-fluorobenzoate” is classified under the GHS07 hazard class. It is harmful if swallowed (H302) and may cause eye irritation (P305+P351+P338). Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended when handling this compound .

Propriétés

IUPAC Name |

methyl 3-cyano-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSUQLDWCGDHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2371259.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)

![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)